Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester: is an organic compound with a complex structure that includes aromatic, ester, ether, and sulfide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and antifungal properties. They are also explored for their ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The sulfur atom in the compound can form bonds with metal ions, influencing enzymatic activities and other biological processes .
Comparison with Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, used in organic synthesis and as a fragrance.
Ethyl benzoate: Another ester of benzoic acid, with similar applications in synthesis and as a flavoring agent.
Methyl 4-methylbenzoate: A methyl ester of 4-methylbenzoic acid, used in organic synthesis.
Uniqueness: Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester is unique due to the presence of the sulfur-containing side chain, which imparts distinct chemical properties and reactivity compared to simpler benzoic acid esters.
Properties
CAS No. |
872674-36-7 |
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Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 4-[2-(2,2-diethoxyethylsulfanyl)ethyl]benzoate |
InChI |
InChI=1S/C16H24O4S/c1-4-19-15(20-5-2)12-21-11-10-13-6-8-14(9-7-13)16(17)18-3/h6-9,15H,4-5,10-12H2,1-3H3 |
InChI Key |
HFGGFQLCHQKUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSCCC1=CC=C(C=C1)C(=O)OC)OCC |
Origin of Product |
United States |
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